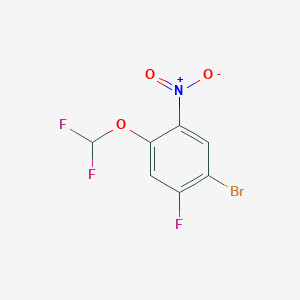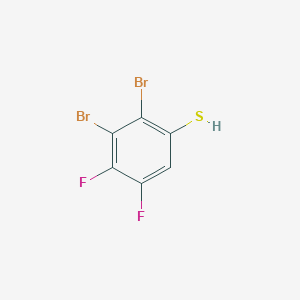![molecular formula C10H13ClF3NO B1459837 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride CAS No. 1373865-58-7](/img/structure/B1459837.png)
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride
Overview
Description
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride is a chemical compound with significant interest in various fields of research and industry. It is known for its unique structural properties, which include the presence of difluoroethoxy and fluorophenyl groups. This compound has a molecular formula of C10H14ClF2NO and a molecular weight of 237.67 g/mol.
Preparation Methods
The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride involves several steps, typically starting with the preparation of the difluoroethoxy and fluorophenyl intermediates. The synthetic routes often include:
Formation of Difluoroethoxy Intermediate: This step involves the reaction of a suitable precursor with difluoromethyl ether under controlled conditions.
Fluorophenyl Intermediate Synthesis: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling Reaction: The difluoroethoxy and fluorophenyl intermediates are coupled using a suitable catalyst, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.
Final Conversion: The final step involves the conversion of the coupled product to its hydrochloride salt form through acid-base reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom on the phenyl ring.
N,N-Difluoroethyl-3-phenylprop-2-en-1-amine hydrochloride: Another related compound with variations in the ethylamine group and phenyl ring substitutions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6(14)7-2-3-9(8(11)4-7)15-5-10(12)13;/h2-4,6,10H,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHPNXQPCHPNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)









